molecular formula C8H6N2O2 B1347221 Methyl 2-cyanonicotinate CAS No. 75358-89-3

Methyl 2-cyanonicotinate

Cat. No.: B1347221
CAS No.: 75358-89-3
M. Wt: 162.15 g/mol
InChI Key: ANPYBZGPGODWJD-UHFFFAOYSA-N
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Description

Methyl 2-cyanonicotinate is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A significant aspect of the research on small molecules, including plant stress hormones and their derivatives, underscores the importance of synthesis methodologies and biological activities of chemical compounds. Methyl 2-cyanonicotinate could potentially fit within the scope of studies focusing on lipid-derived cyclopentanone compounds like Jasmonic Acid (JA) and its derivatives, which show a wide range of biological activities. The synthesis, usage, and biological implications of these compounds have been extensively reviewed, providing a framework that might be applicable to understanding and exploring this compound's potential uses in medicinal chemistry and drug development (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Biological Activities and Applications

The biological activities of compounds similar to this compound, especially in the context of plant stress responses and potential therapeutic applications, are of growing interest. Research into jasmonates, for example, provides valuable insights into how such compounds could be utilized in developing new therapeutics. The detailed exploration of JA and its derivatives' properties suggests a promising direction for future research into related compounds, potentially including this compound, especially in relation to their use as drugs and prodrugs (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Mechanism of Action

Target of Action

It is known that similar compounds, such as methyl nicotinate, interact with peripheral vasodilation .

Mode of Action

It is thought that Methyl nicotinate, a related compound, promotes the release of prostaglandin D2, which acts locally due to its short half-life

Biochemical Pathways

It is known that nicotine biosynthesis, which involves pyrrolidine and pyridine formation, evolved through repeated duplication of primary pathways, followed by the recruitment of metabolic genes into a regulon . This could potentially be a similar pathway for Methyl 2-cyanonicotinate, but more research is needed to confirm this.

Pharmacokinetics

It is known that methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . This could potentially influence the bioavailability of this compound.

Result of Action

It is known that nicotine, a related compound, achieves its psychopharmacological effects by interacting with nicotinic acetylcholine receptors (nachrs) in the brain . This could potentially be a similar effect for this compound, but more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, DNA methylation represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome . These factors could potentially influence the action of this compound.

Properties

IUPAC Name

methyl 2-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPYBZGPGODWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320768
Record name methyl 2-cyanonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75358-89-3
Record name 75358-89-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-cyanonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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